11-Oxoursolic acid acetate

Beschreibung

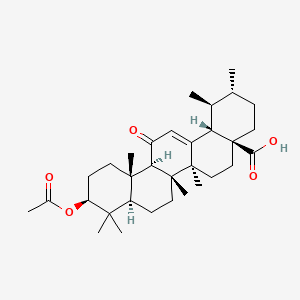

Structure

3D Structure

Eigenschaften

CAS-Nummer |

35959-01-4 |

|---|---|

Molekularformel |

C32H48O5 |

Molekulargewicht |

512.7 g/mol |

IUPAC-Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C32H48O5/c1-18-9-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)17-22(34)26-29(6)12-11-24(37-20(3)33)28(4,5)23(29)10-13-31(26,30)8/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23+,24+,25+,26-,29+,30-,31-,32+/m1/s1 |

InChI-Schlüssel |

XDHCWTUZCOFKRH-CIKBGXLUSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O |

Kanonische SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of 11-Oxoursolic Acid Acetate (B1210297)

11-Oxoursolic acid acetate has been identified in a select number of plant species. Its natural occurrence is not widespread, making the plants that produce it valuable subjects for phytochemical research. The known botanical sources for this compound are detailed below.

One of the primary sources of this compound is the leaves of Eriobotrya japonica, commonly known as the loquat tree. Additionally, this compound has been reported in the resin of Bursera linanoe and Bursera penicillata, two species belonging to the Burseraceae family. The seed oil of Kadsura coccinea, a plant from the Schisandraceae family, has also been identified as a natural source of this compound.

| Botanical Source | Plant Part |

| Eriobotrya japonica | Leaves |

| Bursera linanoe | Resin |

| Bursera penicillata | Resin |

| Kadsura coccinea | Seed Oil |

Isolation from Plant Extracts

The isolation of this compound from its natural botanical sources is a multi-step process that involves initial extraction and subsequent purification to achieve a high degree of purity. The specific techniques employed can vary depending on the plant material and the desired scale of isolation.

The initial step in isolating this compound involves the extraction of the compound from the plant matrix using suitable solvents. For the leaves of Eriobotrya japonica, a common method involves extraction with ethanol. This process is designed to efficiently solubilize a broad range of organic compounds, including triterpenoids.

In the case of Kadsura coccinea, the rhizomes have been extracted with 80% acetone (B3395972) mdpi.com. Following the initial extraction, the crude extract is typically subjected to fractionation. This is a process that separates the components of the extract based on their differing polarities. A common technique is liquid-liquid partitioning, where the crude extract is dissolved in a solvent and then sequentially partitioned with immiscible solvents of increasing polarity. For instance, an extract might be partitioned between water and chloroform, followed by ethyl acetate, and finally n-butanol mdpi.com. This separates the complex mixture into fractions with simpler chemical profiles, facilitating the subsequent purification steps.

Following extraction and initial fractionation, chromatographic techniques are essential for the purification of this compound. Column chromatography is a fundamental method used for the separation of individual compounds from the enriched fractions.

For the purification of triterpenoids, silica (B1680970) gel is a commonly used stationary phase in column chromatography. The separation is achieved by eluting the column with a solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or acetone). The polarity of the mobile phase is typically increased gradually, a technique known as gradient elution. This allows for the sequential separation of compounds based on their affinity for the stationary phase. The progress of the separation is monitored using thin-layer chromatography (TLC).

For higher resolution and final purification, High-Performance Liquid Chromatography (HPLC) is often employed. A study on the seed oil of Kadsura coccinea utilized Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) for the analysis of its components, including this compound. While this was an analytical method, preparative HPLC can be used for isolation. The conditions for such a separation would involve a suitable column (e.g., a C18 column) and a mobile phase tailored to the polarity of the target compound. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape, could be used in a gradient elution mode.

| Chromatographic Method | Stationary Phase | Mobile Phase Example |

| Column Chromatography | Silica Gel | Gradient of Hexane and Ethyl Acetate |

| Preparative HPLC | C18 | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

Synthetic Strategies and Chemical Derivatization

Semi-Synthesis of 11-Oxoursolic Acid Acetate (B1210297)

The generation of 11-Oxoursolic acid acetate, a derivative with an oxidized C-11 position, is typically achieved through semi-synthetic methods starting from the more abundant natural product, ursolic acid. These strategies involve protective chemistry and specific oxidation reactions.

Oxyfunctionalization of Ursolic Acid Acetate

Oxyfunctionalization is a direct method to introduce oxygen-containing functional groups onto a molecular scaffold. The treatment of ursolic acid acetate with potent oxidizing agents can successfully introduce a ketone at the C-11 position.

One prominent method involves the use of dimethyldioxirane (B1199080) (DMDO). nih.gov The reaction of ursolic acid acetate with DMDO under mild conditions can lead to a variety of oxidation and oxydegradation products, including the desired 11-oxo derivative. nih.govtandfonline.com This approach highlights a direct pathway to introduce functionality at an otherwise unreactive carbon center. nih.gov

Another established method utilizes chromium-based reagents. After acetylation of the C-3 hydroxyl group of ursolic acid to form ursolic acid acetate, the resulting compound is treated with chromium trioxide (CrO₃) in an acetic acid solution. nih.gov This reaction specifically targets the allylic C-11 position, yielding the 11-keto functionality characteristic of this compound. nih.gov

Conversion from Ursolic Acid Precursors

The multi-step conversion from ursolic acid is the most common route for synthesizing this compound and related derivatives. nih.gov This process begins with the protection of reactive functional groups, followed by oxidation and subsequent modifications.

The typical synthetic sequence starts with the acetylation of the C-3 hydroxyl group of ursolic acid using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.com This yields 3-O-acetylursolic acid (ursolic acid acetate). The subsequent step is the critical oxidation at C-11. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid and acetone) are employed to convert the C-11 methylene (B1212753) group into a carbonyl group. mdpi.complos.org

For modifications at other positions, the C-28 carboxylic acid may also be protected, often as a benzyl (B1604629) ester, to prevent its participation in side reactions. escholarship.org Following the key oxidation step, these protecting groups can be removed if necessary to yield the final target compound or to allow for further derivatization. escholarship.org

| Precursor | Reagents | Key Transformation | Product |

| Ursolic Acid | 1. Acetic Anhydride, Pyridine/DMAP | Acetylation of C-3 hydroxyl | 3-O-acetylursolic acid |

| 3-O-acetylursolic acid | 2. Chromium Trioxide, Acetic Acid | Oxidation of C-11 position | 3-O-acetyl-11-oxoursolic acid |

| Ursolic Acid | 1. PCC, Acetone-CH₂Cl₂ | Oxidation of C-3 hydroxyl | 3-Oxo-urs-12-en-28-oic acid |

| Ursolic Acid Acetate | Dimethyldioxirane (DMDO) | Oxyfunctionalization | Variety of oxidation products |

Synthesis of Novel Ursolic Acid Derivatives

To explore structure-activity relationships and enhance therapeutic potential, extensive modifications have been made to the ursolic acid skeleton at the C-3, C-11, and C-28 positions. mdpi.comnih.gov

Modifications at the C-3 Position

The C-3 hydroxyl group is a frequent target for chemical modification due to its accessibility and influence on the molecule's properties.

Esterification and Acylation: The most common modification is acetylation to produce 3-O-acetylursolic acid, which often serves as an intermediate for further reactions. mdpi.commdpi.com Other esters, such as those derived from cinnamic acid or fatty acids, have also been synthesized to alter the lipophilicity and biological activity of the parent compound. tandfonline.comtandfonline.com

Oxidation: The C-3 hydroxyl can be oxidized to a ketone using reagents like Jones reagent or PCC. mdpi.complos.org This creates 3-oxo-ursolic acid, a key intermediate for synthesizing further derivatives. mdpi.com

Configuration Inversion and Amination: The stereochemistry at the C-3 position has been shown to be a critical factor for biological activity. nih.gov Synthesis of derivatives with an inverted stereochemistry or replacement of the hydroxyl group with an amino group (e.g., 3β-amino derivatives) has been explored to create compounds with enhanced potency. nih.gov

| Modification Type | Reagents/Method | Resulting Functional Group | Example Derivative |

| Acetylation | Acetic Anhydride, Pyridine | Acetoxy | 3β-acetoxy-urs-12-en-28-oic acid mdpi.com |

| Oxidation | Jones Reagent, Acetone (B3395972) | Ketone | 3-oxo-ursolic acid mdpi.com |

| Esterification | Cinnamate-based reagents | Cinnamate Ester | Cinnamate-based esters of ursolic acid tandfonline.com |

| Amination | Multi-step synthesis | Amino | 3β-amino derivative nih.gov |

Modifications at the C-11 Position

The C-11 position is of particular interest as its oxidation is a key feature of this compound.

The introduction of a carbonyl group at C-11 is a primary modification strategy. nih.gov This transformation is typically achieved via oxidation of the C-12-ene containing precursor with chromium trioxide or other oxidizing agents. nih.govmdpi.com The resulting α,β-unsaturated ketone system significantly alters the electronic properties and conformation of the C-ring, which can have a profound impact on biological activity. nih.gov The synthesis of derivatives like [N-(3β-acetoxy-urs-11-oxo-12-en-28-acyl) aniline] demonstrates the combination of modifications at both the C-11 and other positions to generate novel compounds. mdpi.com

Modifications at the C-28 Position

The C-28 carboxylic acid offers a versatile handle for a wide range of chemical derivatizations, primarily through the formation of esters and amides.

Esterification: The carboxyl group can be converted into various esters, such as methyl or ethyl esters, by reaction with the corresponding alkyl halides. mdpi.com This modification can improve bioavailability.

Amidation: A major area of investigation involves the formation of amide derivatives. The carboxylic acid is often first converted to a more reactive acyl chloride using oxalyl chloride. nih.gov This intermediate is then reacted with a diverse range of amines, including amino acids, amino alcohols, piperazine (B1678402), and N-methylpiperazine, to generate a library of amide derivatives. nih.govnih.govnih.gov These modifications have been shown to significantly influence the molecule's biological profile. nih.govnih.gov

Conjugation: The C-28 position has been used to attach other molecules, such as the triphenylphosphonium (TPP+) cation, to direct the compound to specific cellular organelles like the mitochondria. mdpi.com

| Modification Type | Reagents/Method | Resulting Functional Group | Example Derivative |

| Esterification | Methyl Iodide, K₂CO₃ | Methyl Ester | Ursolic acid methyl ester mdpi.com |

| Amidation | 1. Oxalyl Chloride; 2. Amines (e.g., piperazine) | Amide | Piperazine amides of ursolic acid nih.govnih.gov |

| Conjugation | Multi-step synthesis with TPP+ precursors | Triphenylphosphonium conjugate | C-28 TPP+ conjugate of ursolic acid mdpi.com |

| Amide Formation | Esterification with 2-hydroxyacetic acid, then amidation | Glycolic acid amide | Nitrogen-containing derivatives nih.gov |

Biological Activities and Pharmacological Potential

Anti-Inflammatory Properties

The potential of 11-Oxoursolic acid acetate (B1210297) to mitigate inflammatory responses is a key area of investigation. This includes its ability to interact with enzymes and signaling molecules that drive the inflammatory process.

Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2)

There is no specific research data available on the direct inhibitory effects of 11-Oxoursolic acid acetate on the Cyclooxygenase-2 (COX-2) enzyme. Studies on related compounds, such as acetyl-11-keto-β-boswellic acid, have shown inhibition of COX-2, but this cannot be directly extrapolated to this compound.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Interleukin-6, Histamine Release)

Detailed studies concerning the specific modulatory effects of this compound on key inflammatory mediators are not present in the current body of scientific literature. Research has not yet specifically determined its capacity to alter the production or release of nitric oxide (NO), Interleukin-6 (IL-6), or to inhibit histamine release from mast cells.

In Vivo Anti-Inflammatory Models

Scientific studies using in vivo animal models to assess the anti-inflammatory activity of this compound have not been reported. Consequently, data on its efficacy in models of acute or chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, is not available.

Antiviral Activities

The ability of this compound to combat viral infections represents another area of its pharmacological potential.

Inhibition of Viral Replication (e.g., HSV-1, Enteroviruses)

There is currently no published research specifically investigating the antiviral activity of this compound against Herpes Simplex Virus-1 (HSV-1) or various enteroviruses. While the broader class of triterpenoids, including ursolic acid, has been noted for antiviral properties, the specific efficacy and mechanism of action for the 11-oxo acetate derivative remain uncharacterized.

Antioxidant Effects

Comprehensive searches of available scientific literature did not yield specific studies detailing the antioxidant effects of this compound. Research has been conducted on the parent compound, ursolic acid, and other derivatives, but data focusing solely on the 11-oxo acetate variant is not present in the reviewed literature.

Attenuation of Oxidative Stress

No dedicated research studies were found that investigate the capacity of this compound to attenuate oxidative stress in biological systems. Consequently, there is no available data on its effects on cellular antioxidant enzymes, reduction of reactive oxygen species (ROS), or protection against oxidative damage.

Antidiabetic Potential

Some preliminary information suggests a potential role for this compound in diabetes research. It has been identified as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) medchemexpress.combiocat.com. This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is considered a therapeutic target for managing metabolic disorders, including type 2 diabetes. However, detailed mechanistic studies on its direct antidiabetic effects are limited.

Improvement of Insulin Sensitivity

The scientific literature lacks specific studies that directly evaluate the effect of this compound on improving insulin sensitivity. While inhibition of 11β-HSD1 is linked to improved insulin action in peripheral tissues, direct experimental evidence for this specific compound is not available.

Regulation of Glucose Metabolism (e.g., Gluconeogenesis, AMPK Activation)

There are no available research findings that detail the specific mechanisms by which this compound may regulate glucose metabolism. Studies concerning its influence on processes such as gluconeogenesis (the production of glucose in the liver) or the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, have not been published.

Antimicrobial Activities

A thorough review of the scientific literature did not uncover any studies specifically investigating the antimicrobial properties of this compound. While the parent compound, ursolic acid, and other related triterpenoids have been evaluated for their activity against various bacteria and fungi, this specific derivative has not been the subject of such research.

Antibacterial Efficacy

While studies focusing specifically on this compound are limited, research on the antibacterial properties of ursolic acid and its acetylated derivative, 3β-acetoxy-urs-12-en-28-oic acid, offers significant insights. These compounds have demonstrated a broad range of activity, primarily against Gram-positive bacteria.

Ursolic acid has shown effectiveness against several bacterial strains, with a notable minimal inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus. Its acetylated form, 3β-acetoxy-urs-12-en-28-oic acid, also exhibits significant antibacterial action, with MIC values of 32 μg/mL against Escherichia coli and Shigella flexneri, and 64 μg/mL against Klebsiella pneumoniae. The mechanism of action for this class of compounds is believed to involve the disruption of bacterial cell membrane integrity. Research suggests that ursolic acid can alter the synthesis of proteins involved in the bacterial heat-shock response and inhibit peptidoglycan turnover, affecting the bacterial cell wall.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Ursolic Acid | S. aureus (ATCC 6538) | 32 | |

| Ursolic Acid | E. coli (ATCC 25922) | 64 | |

| Ursolic Acid | K. pneumoniae | 64 | |

| Ursolic Acid | S. flexneri | 64 | |

| 3β-acetoxy-urs-12-en-28-oic acid | E. coli (ATCC 25922) | 32 | |

| 3β-acetoxy-urs-12-en-28-oic acid | S. flexneri | 32 | |

| 3β-acetoxy-urs-12-en-28-oic acid | K. pneumoniae | 64 | |

| 3β-acetoxy-urs-12-en-28-oic acid | S. aureus (ATCC 6538) | 128 |

Antifungal Efficacy

The antifungal potential of ursolic acid derivatives has also been a subject of investigation. Studies on various ester derivatives of ursolic acid have shown promising activity against pathogenic fungi. For instance, certain synthetic esters displayed significant inhibition of Candida albicans growth, with some derivatives achieving over 95% inhibition. Other research into ester derivatives has demonstrated notable activity against plant-pathogenic fungi like Phytophthora capsici and Fusarium graminearum. This suggests that the core triterpene structure is a viable scaffold for the development of new antifungal agents.

Neuroprotective Activities

A compelling area of research for ursolic acid and its analogues is their neuroprotective potential, particularly in the context of neurodegenerative conditions like Parkinson's disease. Mitochondrial dysfunction is a key pathogenic mechanism in Parkinson's, and compounds that can rescue mitochondrial function are of great therapeutic interest.

Rescue of Mitochondrial Dysfunction (e.g., in Parkinson's disease models)

In cellular models of Parkinson's disease using patient-derived fibroblasts with mutations in the parkin (PARK2) gene, ursolic acid and chemically related compounds have been shown to rescue mitochondrial dysfunction. These compounds were identified in a screen of over 2,000 substances for their ability to improve the mitochondrial membrane potential and normalize intracellular ATP levels. This rescue effect points to a class effect for these related compounds in restoring cellular energy homeostasis, a critical factor in neuronal survival.

Activation of Glucocorticoid Receptor and Akt Phosphorylation

The mechanism behind the mitochondrial rescue effect has been linked to specific cellular signaling pathways. The neuroprotective activity of ursolic acid and related compounds in parkin-mutant models is dependent on the activation of the glucocorticoid receptor. This activation subsequently leads to an increased phosphorylation of Akt, a key protein kinase involved in cell survival and proliferation. This signaling cascade demonstrates a clear molecular pathway through which these compounds exert their beneficial effects on mitochondrial health.

Enhancement of Mitochondrial Respiratory Chain Activity

Further investigation into the mitochondrial effects revealed that ursolic acid and its related compounds markedly increase the activity of the mitochondrial respiratory chain. Specifically, these substances were found to enhance the function of all four complexes of the electron transport chain in parkin-mutant fibroblasts. By improving the efficiency of the respiratory chain, these compounds can mitigate the energy deficit that is a hallmark of Parkinson's disease pathology.

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Key Structural Features for Bioactivity

The biological potential of ursolic acid derivatives, including 11-Oxoursolic acid acetate (B1210297), is intricately linked to their chemical structure. Modifications at the C-3, C-11, and C-28 positions of the pentacyclic triterpenoid (B12794562) scaffold have been extensively explored to enhance potency and selectivity.

Role of Acetyl Group at C-3 Position

The substitution at the C-3 position of the ursane (B1242777) skeleton is a critical determinant of bioactivity. The presence of an acetyl group at this position, as seen in 11-Oxoursolic acid acetate, has been shown to significantly influence its biological effects. Studies on various ursolic acid derivatives have demonstrated that acetylation of the C-3 hydroxyl group can lead to enhanced anticancer activity. nih.gov For instance, some 3-acetyl-ursolic acid derivatives have exhibited two-fold greater potency in inhibiting the growth of P388 leukemia cells compared to the parent compound, ursolic acid. researchgate.net

The general SAR from these studies suggests that while a free hydroxyl group at the C-3 position may decrease anticancer effects, its acetylation often results in derivatives with enhanced potency. nih.gov This enhancement is attributed to altered lipophilicity and membrane permeability, which can lead to better cellular uptake. The configuration at the C-3 position is also crucial, with β-oriented hydrogen-bond forming groups generally showing more potent inhibition than their α-counterparts. nih.gov

Influence of Carbonyl Group at C-11 Position

The introduction of a carbonyl (oxo) group at the C-11 position of the ursane ring system has a variable impact on the compound's bioactivity, which appears to be highly dependent on the other substitutions present in the molecule. In some series of ursolic acid analogs, the addition of an oxo moiety at the C-11 position was found to be "intolerable," leading to a loss of cytotoxic activity. nih.gov

However, in other molecular contexts, the C-11 oxo group is a feature of highly potent compounds. For example, a derivative named [N-(3β-acetoxy-urs-11-oxo-12-en-28-acyl) aniline] was prepared and showed high in vitro anticancer potency, indicating that the combination of a C-3 acetyl group, a C-11 oxo group, and a modified C-28 carboxyl group can be beneficial. nih.govmdpi.com This suggests a complex interplay between the different functional groups on the triterpenoid scaffold, where the effect of one group is modulated by the others.

Significance of Carboxylic Acid, Amide, and Ester Groups at C-28 Position

The carboxylic acid at the C-28 position is a key functional group that significantly influences the pharmacological potency of triterpenoids. nih.gov This position is a frequent target for chemical modification to create more active derivatives.

Amides: The conversion of the C-28 carboxylic acid to an amide has proven to be a successful strategy for enhancing bioactivity. The introduction of amino alkyl groups or coupling with amino acid methyl esters at this position has resulted in a significant improvement in cytotoxicity. nih.gov Specifically, the formation of an amide by linking an amino alcohol acetate at the C-28 position has been shown to generate derivatives with enhanced anticancer activity. nih.gov

Esters: Esterification of the C-28 carboxylic acid is another common modification. Researchers have synthesized a variety of fatty ester, amino alcohol ester, and other ester derivatives to improve the therapeutic potential of ursolic acid. nih.gov For instance, the derivative [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride displayed significant anticancer effects, which may be attributed to enhanced membrane permeability and favorable prodrug-like properties. nih.gov

The general consensus from SAR studies is that modifications at the C-28 position, particularly the formation of amides and certain esters, can substantially increase the biological potential of ursolic acid analogs. nih.govnih.gov

Impact of Aromatic Ring Substitutions and Side Chain Lengths

The introduction of aromatic rings and the modification of side chain lengths, primarily at the C-28 position, have been explored to optimize the activity of ursolic acid derivatives.

Aromatic Ring Substitutions: Incorporating aromatic moieties can enhance bioactivity. For example, a series of derivatives featuring an acyl piperazine (B1678402) group at the C-28 position showed significantly enhanced anticancer activity against breast and gastric cancer cell lines. nih.gov In another study, the synthesis of oxadiazole and quinoline (B57606) derivatives from ursolic acid also yielded compounds with interesting biological profiles. nih.gov These findings suggest that the addition of bulky, aromatic groups can lead to more potent compounds.

Side Chain Lengths: The length and branching of side chains attached to the C-28 position are also important factors. While the addition of certain side chains can be beneficial, SAR studies have indicated that having too many branched alkyl side chains on a C-28 amide can decrease anticancer effects. nih.gov This highlights the need for a balance in the size and lipophilicity of the substituent at this position.

Comparative Analysis with Ursolic Acid and Other Triterpenoids

To understand the unique properties of this compound, it is useful to compare it with its parent compound, ursolic acid, and other related triterpenoids.

Ursolic Acid (UA): UA is a naturally occurring pentacyclic triterpenoid with a range of biological activities, but its therapeutic potential is often limited by poor bioavailability. nih.govresearchgate.netnih.gov Chemical modifications, such as those present in this compound (acetylation at C-3 and oxidation at C-11), are designed to overcome these limitations and enhance potency. nih.gov Studies consistently show that derivatives with modifications at C-3 and C-28 often exhibit more potent antiproliferative effects than the unsubstituted ursolic acid. nih.govresearchgate.net

Ursonic Acid (UNA): Ursonic acid is another natural triterpenoid that is structurally very similar to ursolic acid, differing only by having a keto group at the C-3 position instead of a hydroxyl group. nih.gov Comparative studies have shown that the antitumor effects of ursonic acid are often similar to, or even stronger than, those of ursolic acid. nih.gov This highlights the significant impact of the functional group at the C-3 position. The presence of a C-3 acetyl group in this compound represents a different modification strategy compared to the C-3 keto group in ursonic acid, each conferring distinct physicochemical and biological properties.

Oleanolic Acid (OA): Oleanolic acid is an isomer of ursolic acid and shares a similar triterpenoid template. nih.gov Modifications that are successful for enhancing the activity of ursolic acid are often applied to oleanolic acid as well. For example, 3-oxo-oleanolic acid and 3-acetyl-oleanolic acid showed increased potency against P388 leukemia cells compared to oleanolic acid, mirroring the results seen with ursolic acid derivatives. researchgate.net

| Compound | Modification vs. Ursolic Acid | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| 3-Acetyl-ursolic acid | Acetylation at C-3 | Two-fold more potent against P388 leukemia cells | researchgate.net |

| 3-Oxo-ursolic acid (Ursonic Acid) | Oxidation of C-3 hydroxyl to a keto group | Three-fold more potent against P388 leukemia cells | researchgate.net |

| C-28 Amino Alkyl Derivatives | Amide formation at C-28 | Significant improvement in cytotoxicity | nih.gov |

| C-11 Oxo Derivatives | Introduction of a carbonyl at C-11 | Activity is highly dependent on other substitutions | nih.govnih.gov |

Computational Approaches in SAR

Computational methods, particularly molecular docking, play a crucial role in elucidating the structure-activity relationships of ursolic acid derivatives. nih.gov These in silico techniques provide insights into the molecular interactions between the compounds and their biological targets, helping to rationalize observed activities and guide the design of new, more potent analogs.

Molecular docking studies have been used to investigate how ursolic acid derivatives bind to the active sites of target proteins. For example, in the study of CETP inhibitors, docking simulations revealed that hydrogen bond interactions between the carboxyl groups of the triterpenoid and polar residues in the protein's active site were crucial for enhancing inhibitory activity. nih.gov Such studies provide a structural basis for the observed SAR and can help optimize the design of future derivatives. Molecular docking has also been employed to understand the structural design and optimization of ursolic acid derivatives as potential anticancer agents. mdpi.com These computational approaches are invaluable tools for predicting the bioactivity of novel compounds and for refining the development of therapeutic agents based on the this compound scaffold.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of ursolic acid derivatives has been the subject of numerous computational investigations. These studies provide a framework for understanding how the structural features of this compound might influence its interaction with various enzymes and receptors.

For instance, research on ursolic acid and its analogues has demonstrated that the pentacyclic triterpenoid skeleton serves as a crucial scaffold for interacting with the active sites of various protein targets. The modifications at different positions of this scaffold, such as the C-3 acetate group and the C-11 oxo group in this compound, are expected to significantly modulate the binding mode and affinity. The introduction of an oxo group at the C-11 position can introduce a polar interaction point, potentially forming hydrogen bonds with amino acid residues in a receptor's binding pocket.

Studies on related compounds, such as ursolic acid acetate (without the 11-oxo group), have shown inhibitory activity against targets like Plasmodium falciparum heat shock protein 90 (PfHsp90) medchemexpress.com. In silico and subsequent biochemical assays revealed that ursolic acid acetate binds to the N-terminal domain of PfHsp90, leading to the disruption of its chaperone function medchemexpress.com. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions medchemexpress.com. It is plausible that this compound could engage in similar interactions, with the 11-oxo group potentially offering an additional point of contact within the binding site, thereby influencing its inhibitory potency.

The following table summarizes representative molecular docking findings for ursolic acid and its derivatives against various targets, which can be used to infer the potential interactions of this compound.

| Compound/Derivative | Target Enzyme/Receptor | Key Predicted Interactions | Reference |

| Ursolic Acid | α-glucosidase | Hydrogen bonds with ARG415, ASP329, and GLY141. | nih.govnih.gov |

| Ursolic Acid Derivatives | Estrogen Receptor | Not specified | nih.govresearchgate.netnih.gov |

| Ursolic Acid | Plasmepsin II, Enoyl-Acyl Carrier Protein, Lactate Dehydrogenase | Low free energy of binding suggesting potential inhibitory effects. | researchgate.net |

| Ursolic Acid Acetate | Plasmodium falciparum Hsp90 (PfHsp90) | Binding to the N-terminal domain, disrupting chaperone function. | medchemexpress.com |

This table is for illustrative purposes and is based on studies of related compounds. Specific docking studies on this compound are needed for direct validation.

The presence of the acetate group at the C-3 position generally increases the lipophilicity of the molecule compared to the parent hydroxyl group in ursolic acid. This can enhance its ability to cross cell membranes and access intracellular targets. The interplay between the increased lipophilicity from the acetate group and the added polarity from the 11-oxo group likely dictates the specific binding profile of this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development.

Drug-Likeness Assessment:

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. The parameters include molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).

Based on the structure of this compound (C₃₂H₄₈O₅), its computed properties can be estimated. The PubChem database provides some of these computed values nih.gov.

Predicted Physicochemical and ADMET Properties:

The following table presents a qualitative prediction of the ADMET properties of this compound, based on general knowledge of triterpenoids and computational models.

| ADMET Property | Predicted Profile | Rationale/Comment |

| Absorption | ||

| Oral Bioavailability | Moderate | The relatively high molecular weight and lipophilicity may limit oral absorption. The acetate group may improve passive diffusion compared to ursolic acid. |

| Intestinal Absorption | Moderate to High | Expected to be reasonably well-absorbed from the gastrointestinal tract due to its lipophilic nature. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Triterpenoids generally exhibit poor BBB penetration due to their size and structure. |

| Plasma Protein Binding | High | Likely to exhibit high binding to plasma proteins like albumin, which is common for lipophilic compounds. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition | Many triterpenoids are known to interact with CYP enzymes. The specific isoforms would need to be tested. |

| Major Metabolic Pathways | Hydroxylation, Glucuronidation | The pentacyclic core is susceptible to oxidation by CYP enzymes, and the carboxyl group can undergo conjugation. |

| Excretion | ||

| Primary Route | Biliary/Fecal | Due to its high molecular weight and lipophilicity, excretion is likely to be primarily through bile and feces. |

| Toxicity | ||

| Hepatotoxicity | Low to Moderate | Ursolic acid is generally considered to have low toxicity, but high doses of some derivatives may show hepatotoxic potential. |

| Mutagenicity (Ames) | Likely Negative | Triterpenoid skeletons are not typically associated with mutagenicity. |

This table represents predicted properties based on the structure of this compound and data from related compounds. Experimental validation is required.

Advanced Research Methodologies and Future Perspectives

High-Throughput Screening for Novel Bioactive Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. For 11-Oxoursolic acid acetate (B1210297), HTS can be instrumental in identifying novel analogs with enhanced potency and selectivity. The process would involve the creation of a focused library of compounds derived from the 11-Oxoursolic acid acetate backbone, with systematic modifications at key positions, such as the C-3 hydroxyl and C-28 carboxylic acid groups.

These libraries can then be screened against a panel of validated biological targets. For instance, given the known anticancer properties of ursolic acid derivatives, HTS assays could be designed to measure cytotoxicity against various cancer cell lines, inhibition of specific enzymes involved in cancer progression, or modulation of key signaling pathways. The development of robust and miniaturized assays is critical for the successful implementation of HTS campaigns.

Development of Advanced In Vitro Cell Culture Models

To bridge the gap between in vitro screening and in vivo efficacy, the development and utilization of advanced cell culture models are paramount. Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of human tissues. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant context for evaluating the activity of this compound and its analogs.

These models can provide insights into drug penetration, cell-cell interactions, and the influence of the extracellular matrix on therapeutic response. For example, in the context of cancer research, 3D tumor spheroids can mimic the avascular regions of a solid tumor, allowing for the assessment of a compound's ability to penetrate and kill cells in a hypoxic core. Furthermore, co-culture models incorporating different cell types, such as cancer cells and fibroblasts or immune cells, can be used to study the impact of this compound on the tumor microenvironment.

Comprehensive In Vivo Pharmacological Studies and Efficacy Validation

Following promising in vitro results, comprehensive in vivo pharmacological studies are essential to validate the therapeutic efficacy of this compound and its lead analogs. These studies typically involve the use of animal models that are relevant to the disease of interest. For instance, in cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor activity. nih.govmdpi.com

Key parameters to be evaluated in these in vivo studies include the compound's ability to inhibit tumor growth, reduce metastasis, and prolong survival. mdpi.com A study on ursolic acid derivatives showed that a medium dosage of 100 mg/kg of a particular derivative demonstrated significant anticancer activity in mice with H22 xenografts. nih.gov It is also crucial to investigate the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the pharmacodynamic effects (biochemical and physiological effects) of the compound in the animal model.

Strategies for Enhancing Bioavailability and Therapeutic Efficacy

A significant challenge for many natural products, including ursolic acid and its derivatives, is their poor bioavailability, which can limit their therapeutic efficacy. mdpi.comnih.govnih.gov Several strategies can be employed to enhance the bioavailability of this compound.

Formulation Strategies:

Nanoformulations: Encapsulating the compound in nanoparticles, liposomes, or micelles can improve its solubility, protect it from degradation, and facilitate its absorption. frontiersin.org

Amorphous Solid Dispersions: Creating co-amorphous systems with other molecules, such as piperine, has been shown to enhance the solubility and permeability of ursolic acid. nih.gov

Phospholipid Complexes: The formation of a complex with phospholipids (B1166683) can significantly increase the aqueous solubility and oral bioavailability of ursolic acid. researchgate.net

Chemical Modification Strategies:

Prodrugs: Converting the parent compound into a prodrug that is more readily absorbed and then metabolized to the active form in the body.

Salt Formation: For compounds with acidic or basic moieties, salt formation can improve solubility and dissolution rates. Research on ursolic acid has shown that forming a salt complex, such as dicholine ursolate, can significantly improve its aqueous solubility. vcu.edu

Translational Research and Potential for Clinical Development

Translational research is the process of "translating" findings from basic science into medical practice and meaningful health outcomes. For this compound, a clear translational pathway would involve a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical sciences.

The initial steps would focus on lead optimization to identify a clinical candidate with a favorable efficacy and safety profile. This would be followed by preclinical toxicology studies to assess the compound's safety in animal models. If the preclinical data is promising, an Investigational New Drug (IND) application can be filed with regulatory agencies to initiate clinical trials in humans.

The potential for clinical development of ursolic acid analogs is an active area of research, with a number of derivatives being investigated for various therapeutic applications. elsevierpure.com The success of these related compounds could pave the way for the clinical development of this compound.

Unexplored Biological Activities and Emerging Therapeutic Applications

While much of the research on ursolic acid derivatives has focused on their anticancer and anti-inflammatory properties, there is a vast landscape of unexplored biological activities and potential therapeutic applications for this compound. nih.govnih.govresearchgate.net The unique chemical structure of this compound may confer novel pharmacological properties.

Potential Emerging Therapeutic Areas:

Neurodegenerative Diseases: Given the anti-inflammatory and antioxidant properties of related pentacyclic triterpenoids, this compound could be investigated for its potential in treating diseases like Alzheimer's and Parkinson's disease. elsevierpure.com

Metabolic Disorders: Ursolic acid has been shown to have beneficial effects on glucose and lipid metabolism, suggesting a potential role for its derivatives in the management of diabetes and obesity. elsevierpure.com

Infectious Diseases: The antimicrobial and antiviral activities of various triterpenoids warrant the investigation of this compound against a broad spectrum of pathogens. nih.gov

Cardiovascular Diseases: The anti-inflammatory and antioxidant effects of this class of compounds could be beneficial in the context of cardiovascular diseases. elsevierpure.com

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize 11-Oxoursolic acid acetate, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves acetylation of 11-Oxoursolic acid using acetic anhydride. Key parameters include:

- Catalysts : Sulfuric acid or pyridine to enhance reaction efficiency.

- Temperature : Controlled heating (e.g., 50–80°C) to prevent decomposition.

- Solvent : Anhydrous conditions (e.g., dichloromethane) to minimize hydrolysis.

- Molar Ratios : Optimize acid-to-anhydride ratios to avoid side products.

Q. Which analytical techniques are validated for assessing the purity and structural integrity of this compound?

- Techniques :

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) for purity analysis.

- NMR Spectroscopy : ¹³C NMR to confirm acetylation at specific hydroxyl groups.

- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+Na]⁺ peak).

- Titrimetry : Quantify acetate content via alkaline hydrolysis and back-titration, similar to USP methods for aspirin .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves (11–13 mil thickness) for routine use; butyl rubber gloves (12–15 mil) for spill cleanup .

- Ventilation : Ensure fume hood use during synthesis to mitigate acetic acid vapors.

- Emergency Measures : Follow OSHA HCS guidelines for chemical spills, including neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can experimental models elucidate the mechanistic role of this compound in lipid metabolism?

- In Vitro Approaches :

- Lipid Bilayer Studies : Incorporate the compound into synthetic membranes (e.g., DOPC liposomes) to assess effects on fluidity via fluorescence anisotropy.

- Cell-Based Assays : Treat hepatocytes or adipocytes with this compound and quantify lipid accumulation via Oil Red O staining or LC-MS lipidomics.

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-apoptotic effects)?

- Meta-Analysis : Systematically review variables across studies:

- Cell Lines : Variability in receptor expression (e.g., PPAR-γ) may explain divergent outcomes.

- Dosage : Biphasic responses (e.g., hormesis) require dose-curve validation (0.1–100 µM).

Q. How can computational modeling predict interactions between this compound and membrane proteins?

- Molecular Dynamics (MD) : Simulate the compound within lipid bilayers (e.g., POPC membranes) using GROMACS. Parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.